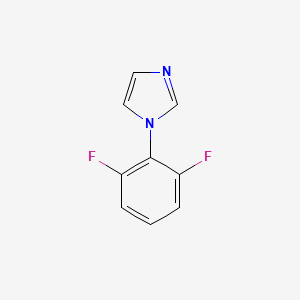

1-(2,6-Difluorophenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Nucleus in Bioactive Compounds

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental building block in medicinal chemistry. nih.govontosight.ai Its prevalence in nature is highlighted by its presence in essential biological molecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govuobasrah.edu.iqontosight.ai This widespread biological role has inspired chemists to incorporate the imidazole nucleus into a vast array of synthetic compounds with diverse therapeutic applications. rsc.org

The unique structure of the imidazole ring confers several advantageous properties. The presence of two nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.govwikipedia.org This amphoteric nature, meaning it can act as both a weak acid and a weak base, along with its polarity, can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. uobasrah.edu.iqontosight.ainih.gov The imidazole core is considered a bioisostere of other chemical groups, like amides and other heterocycles, allowing for structural modifications that can fine-tune a molecule's biological activity. nih.gov

Consequently, the imidazole scaffold is found in a wide range of approved drugs and investigational agents, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects. nih.govuobasrah.edu.iqontosight.ainih.govwikipedia.orgnih.gov

Overview of Fluorinated Aryl-Substituted Imidazoles in Research

The strategic incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability. When combined with the versatile imidazole scaffold, the introduction of a fluorinated aryl group can lead to compounds with novel and improved biological activities.

Research into fluorinated aryl-substituted imidazoles has yielded promising results across various therapeutic areas. For instance, the 2,4-difluorophenyl moiety is a key component of the approved anti-cancer drug nirogacestat (B609584), which targets desmoid tumors. nih.gov While nirogacestat itself is a more complex molecule, the presence of the fluorinated phenyl group highlights the importance of this substitution pattern in achieving potent biological activity. Other studies have explored fluorinated imidazoles as potential antiviral and anticancer agents, demonstrating the broad potential of this chemical class. nih.gov The synthesis of these compounds often involves coupling a fluorinated aniline (B41778) or aryl halide with an imidazole ring or its precursors. nih.gov

Specific Research Focus: 1-(2,6-Difluorophenyl)-1H-imidazole as a Scaffold for Investigation

Within the broader class of fluorinated aryl-imidazoles, this compound has emerged as a compound of significant interest for its potential as a versatile chemical building block. This specific substitution pattern, with fluorine atoms ortho to the point of attachment to the imidazole ring, creates a sterically hindered and electronically distinct scaffold.

While extensive research dedicated solely to the biological activities of this compound is not yet widely published, its value lies in its application as a precursor for more complex molecules. Aryl-substituted imidazoles are frequently used in the synthesis of N-heterocyclic carbene (NHC) ligands, which are crucial in organometallic chemistry and catalysis. nih.gov These ligands can then be used to facilitate a wide range of chemical transformations.

Furthermore, the this compound scaffold serves as a starting point for the synthesis of novel derivatives with potential therapeutic applications. wikipedia.org The general synthetic route to such N-aryl imidazoles can involve the reaction of a substituted aniline, in this case, 2,6-difluoroaniline (B139000), with glyoxal (B1671930) and formaldehyde (B43269) in the presence of an acid. nih.govontosight.ai The resulting compound can then undergo further chemical modifications to generate a library of new chemical entities for biological screening.

The table below provides a summary of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1389313-25-0 |

| Molecular Formula | C₉H₆F₂N₂ |

| Molecular Weight | 180.15 g/mol |

| Appearance | Not specified in literature, likely a solid |

| Solubility | Expected to have some solubility in polar organic solvents |

The investigation into derivatives of this compound is driven by the established success of related compounds in medicinal chemistry. The unique electronic and steric properties imparted by the 2,6-difluoro substitution pattern make it a compelling scaffold for the development of new therapeutic agents targeting a range of diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)imidazole |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H |

InChI Key |

KYCZARVYKXAFTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CN=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,6 Difluorophenyl 1h Imidazole and Analogues

Classical and Contemporary Approaches to 1,N-Substituted Imidazoles

The construction of the 1,N-substituted imidazole (B134444) ring can be achieved through various synthetic routes. These methods often involve the formation of the imidazole ring from acyclic precursors or the N-arylation of a pre-formed imidazole ring.

Debus-Radziszewski Synthesis and Modifications

The Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.orgdbpedia.orgscribd.com A key modification of this reaction involves the use of a primary amine in place of one equivalent of ammonia to yield N-substituted imidazoles. wikipedia.orgwikiwand.com This reaction is a cornerstone in the synthesis of a wide variety of imidazole derivatives and is used commercially. wikipedia.orgdbpedia.org

The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia (or one of ammonia and one of a primary amine) to form a diimine intermediate. wikipedia.orgwikiwand.com This intermediate then condenses with the aldehyde to form the final imidazole product. wikipedia.orgwikiwand.com However, the exact mechanism is still a subject of investigation. wikipedia.orgwikiwand.com

Despite its utility, the classical Debus-Radziszewski synthesis can suffer from low yields and the formation of side products. ijprajournal.com To address these limitations, various modifications have been developed, including the use of catalysts and alternative reaction conditions. For instance, silicotungstic acid has been employed as a catalyst to improve the efficiency of the condensation of benzil (B1666583), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). ijprajournal.com

Table 1: Examples of Debus-Radziszewski Synthesis and Modifications

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glyoxal (B1671930), Formaldehyde (B43269), Ammonia | Not specified | Imidazole | Low | jetir.org |

| Benzil, Benzaldehyde, Ammonia | Not specified | 2,4,5-Triphenylimidazole | Not specified | jetir.org |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Silicotungstic acid, Ethanol | 2,4,5-Trisubstituted Imidazoles | Not specified | ijprajournal.com |

| Benzil, Substituted Aldehydes, Ammonium Acetate | Microwave irradiation, Solvent-free | 2,4,5-Trisubstituted 1H-Imidazoles | Excellent | ijprajournal.com |

Wallach Synthesis and Related Cyclocondensations

The Wallach synthesis provides another classical route to imidazole derivatives. This method involves the reaction of an N,N'-dialkyloxamide with phosphorus pentachloride to produce a chlorine-containing intermediate, which upon reduction, yields an N-substituted imidazole. jetir.org For example, N,N-dimethyloxamide treated with phosphorus pentachloride and subsequently reduced with hydriodic acid gives N-methyl imidazole. jetir.org This methodology has been extended to the synthesis of heterocondensed imidazoles starting from N-benzylamides of N-heterocyclic carboxylic acids. rsc.org The reaction is believed to proceed through a nitrile ylide species. rsc.org

Cyclocondensation reactions represent a broad class of methods for constructing heterocyclic rings. In the context of imidazole synthesis, these reactions often involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. For instance, the reaction of an α-haloketone with an amidine is a common strategy. jetir.org The Pictet-Spengler reaction, a versatile cyclization reaction, has also been adapted for the synthesis of imidazole-containing systems. researchgate.net

Ullmann-Type Coupling Strategies

The Ullmann-type coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, particularly for the N-arylation of heterocycles like imidazole. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an N-H containing compound in the presence of a copper catalyst. organic-chemistry.org The classic Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgacs.org

Modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed N-arylation protocols. acs.orgorganic-chemistry.org These improved methods often employ ligands such as 1,10-phenanthroline (B135089) derivatives, which can significantly accelerate the reaction and allow for lower reaction temperatures. acs.orgacs.orgnih.gov For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. acs.orgacs.orgnih.gov The addition of polyethylene (B3416737) glycol (PEG) can further enhance the reaction rate. acs.orgnih.gov

Ligand-free copper-catalyzed N-arylation systems have also been developed, offering a simpler and more economical approach. tandfonline.com One such system utilizes copper(I) oxide (Cu₂O) with cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), which has been shown to be effective for the N-arylation of imidazoles with aryl iodides and bromides, tolerating a broad range of functional groups. tandfonline.com

Table 2: Examples of Ullmann-Type Coupling for N-Arylation of Imidazoles

| Aryl Halide | Imidazole | Catalyst/Ligand/Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Imidazoles/Benzimidazoles | Cu(I)/4,7-dimethoxy-1,10-phenanthroline/Cs₂CO₃/PEG | Mild | Good to Excellent | acs.orgacs.orgnih.gov |

| Aromatic Bromides/Iodides | Azoles | CuBr/Pyridin-2-yl β-ketones/Cs₂CO₃/DMSO | 60–80 °C, 5–12 h | Excellent | organic-chemistry.org |

| Aryl/Heteroaryl Iodides/Bromides | N-containing heterocycles | Cu₂O/Cs₂CO₃/DMF | Ligand-free | Good to Excellent | tandfonline.com |

One-Pot and Solvent-Free Methodologies

In recent years, there has been a growing emphasis on developing environmentally friendly and efficient synthetic methods. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resources. nih.govsemanticscholar.org Similarly, solvent-free reactions minimize the use of volatile organic compounds, contributing to greener chemistry. nih.govasianpubs.orgacs.org

Several one-pot procedures for the synthesis of substituted imidazoles have been reported. For example, 1,2,4-trisubstituted 1H-imidazoles can be synthesized in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Another approach involves the four-component condensation of benzil, a substituted aldehyde, an aromatic amine, and ammonium acetate under microwave irradiation. ijprajournal.com The use of catalysts such as yttrium nitrate (B79036) hexahydrate can facilitate these multicomponent reactions under solvent-free conditions. semanticscholar.org

Solvent-free synthesis of trisubstituted 1H-imidazoles can also be achieved by reacting equimolar amounts of benzil and substituted aldehydes with an excess of ammonium acetate upon exposure to microwave irradiation, resulting in excellent yields. ijprajournal.com

Synthesis via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A novel and efficient method for the synthesis of functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comcolab.ws This approach starts with the dipolar azide-nitrile cycloaddition to form the 5-amino-1,2,3-triazole precursors. mdpi.comcolab.ws

The core of this methodology is the intramolecular cyclization of these triazoles, followed by the opening of the triazole ring. This process generates an in situ carbene intermediate, which then inserts into the O-H bond of various alcohols under acidic conditions to yield the desired 2-substituted 1H-imidazole derivatives. mdpi.comcolab.ws This strategy provides access to a range of novel imidazole compounds. mdpi.comcolab.ws

Metal-Catalyzed and Microwave-Assisted Reactions

Metal-catalyzed reactions and microwave-assisted synthesis have revolutionized the field of organic chemistry, offering faster reaction times, higher yields, and often milder reaction conditions compared to traditional methods. nih.govnih.govderpharmachemica.com

Copper-catalyzed reactions are particularly prominent in the synthesis of N-aryl imidazoles, as discussed in the Ullmann-type coupling section. acs.orgtandfonline.com Palladium catalysts are also employed in C-H arylation reactions to introduce aryl groups at various positions on the imidazole ring, although the regioselectivity can be a challenge. nih.gov

Microwave irradiation has been successfully applied to accelerate a variety of imidazole syntheses. nih.govnih.govderpharmachemica.com For instance, the Debus-Radziszewski reaction can be performed under solvent-free microwave conditions to produce trisubstituted and tetrasubstituted imidazoles in excellent yields. ijprajournal.com Microwave heating has also been used to facilitate the condensation of nitriles with o-phenylenediamines in the presence of polyphosphoric acid (PPA) and phosphoric acid to synthesize 1H-benzo[d]imidazoles. clockss.org Furthermore, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with imidazoles has been developed, providing a rapid and efficient route to substituted imidazole derivatives. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2,6-Difluorophenyl)-1H-imidazole |

| Imidazole |

| 1,2,4,5-Tetrasubstituted-1H-imidazoles |

| 1,2-Dicarbonyl |

| 1H-benzo[d]imidazole |

| 2,4,5-Trisubstituted 1H-Imidazoles |

| 2,4,5-Trisubstituted Imidazoles |

| 2-Bromoacetophenone |

| 4,7-dimethoxy-1,10-phenanthroline |

| 5-amino-1,2,3-triazole |

| Aldehyde |

| Ammonia |

| Benzil |

| Benzaldehyde |

| Cesium carbonate |

| Copper(I) oxide |

| Dimethylformamide |

| Glyoxal |

| Hydriodic acid |

| N,N-dimethyloxamide |

| N-methyl imidazole |

| Phenyl glycidyl ether |

| Phosphorus pentachloride |

| Polyethylene glycol |

| Polyphosphoric acid |

| Primary amine |

| Silicotungstic acid |

Precursor Design and Intermediate Compounds for 2,6-Difluorophenyl Imidazole Synthesis

The synthesis of this compound relies on the strategic selection of precursors that facilitate the formation of the N-aryl bond and the imidazole ring. The design of these precursors and the isolation or in situ generation of key intermediates are critical for achieving high yields and purity of the final product.

The primary precursor for introducing the 2,6-difluorophenyl moiety is 2,6-difluoroaniline (B139000) . sigmaaldrich.comgoogle.comgoogle.comajrconline.org This compound is commercially available and can be synthesized through various methods, including the partial fluorine exchange of 1,2,3-trichlorobenzene (B84244) followed by amination. google.comgoogle.com The physical and chemical properties of this key precursor are summarized in Table 1.

Table 1: Properties of the Key Precursor 2,6-Difluoroaniline

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol |

| Appearance | Liquid |

| Boiling Point | 51-52 °C at 15 mmHg |

| Density | 1.199 g/mL at 25 °C |

| CAS Number | 5509-65-9 |

Several synthetic strategies can be employed to construct the this compound scaffold, each involving distinct intermediate compounds.

One of the most common and direct methods for the synthesis of N-substituted imidazoles is a variation of the Debus-Radziszewski imidazole synthesis . nih.govnih.gov This one-pot reaction typically involves the condensation of a primary amine, a dicarbonyl compound (like glyoxal), and an aldehyde (like formaldehyde) in the presence of an acid catalyst. nih.gov In the context of synthesizing this compound, 2,6-difluoroaniline serves as the primary amine.

The reaction proceeds through the formation of a diimine intermediate. Specifically, 2,6-difluoroaniline reacts with glyoxal to form N,N'-(ethane-1,2-diylidene)bis(2,6-difluoroaniline) . This intermediate is highly reactive and is typically generated in situ. The subsequent reaction with formaldehyde and ammonia (or an ammonia source like ammonium acetate) leads to the cyclization and formation of the imidazole ring. A plausible reaction scheme is outlined below, highlighting the key intermediates.

Scheme 1: Proposed Synthesis of this compound via a Modified Debus-Radziszewski Reaction

Table 2: Proposed Intermediates in the Synthesis of this compound

| Intermediate Name | Structure | Role in Synthesis |

|---|---|---|

| N,N'-(Ethane-1,2-diylidene)bis(2,6-difluoroaniline) | [Structure of the diimine intermediate] | Formed from the condensation of 2,6-difluoroaniline and glyoxal. It is the backbone to which the final carbon of the imidazole ring is added. |

| [Intermediate from reaction with formaldehyde] | [Structure of the cyclization precursor] | Formed from the reaction of the diimine with formaldehyde, poised for cyclization. |

Alternative synthetic routes to 1-aryl-imidazoles that could be applied to the synthesis of the title compound include metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination . nih.gov These methods involve the coupling of an aryl halide with imidazole.

In an Ullmann-type reaction, 1-bromo-2,6-difluorobenzene or 1-iodo-2,6-difluorobenzene would be reacted with imidazole in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. The intermediate in this case would be a copper-imidazole complex.

The Buchwald-Hartwig amination would similarly involve the palladium-catalyzed reaction of an aryl halide with imidazole. The catalytic cycle proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination steps, involving various palladium-ligand-substrate complexes as intermediates.

While these cross-coupling methods are powerful, the one-pot condensation reaction starting from 2,6-difluoroaniline is often more direct for the synthesis of unsubstituted 1-aryl-imidazoles.

Structure Activity Relationship Sar and Structural Modifications

Theoretical Framework of Structure-Activity Relationship in Imidazole (B134444) Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique set of physicochemical properties valuable in drug design. jopir.inchemijournal.com It is amphoteric, meaning it can act as both an acid and a base. chemijournal.com The imidazole ring is present in many essential biological molecules, including the amino acid histidine and purines, highlighting its biological significance. chemijournal.comchemijournal.com

The SAR of imidazole derivatives is governed by several key factors:

Electronic Distribution : The arrangement of electrons within the imidazole ring is critical for its interaction with biological targets. jopir.in The two nitrogen atoms have different electronic environments; one is a pyrrole-type nitrogen, and the other is a pyridine-type, which can be protonated. chemijournal.com This distribution influences hydrogen bonding capabilities and metal coordination. jopir.in The introduction of substituents can alter the ring's π-electron density, thereby modulating binding affinity. jopir.in For instance, electron-withdrawing groups have been shown to enhance antimicrobial activity, while electron-donating groups may improve anti-inflammatory properties. jopir.in

Lipophilicity and Physicochemical Properties : Modifications to the imidazole scaffold can significantly alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Substitutions at various positions can tune these properties to optimize pharmacokinetics. researchgate.net

Stereochemistry and Steric Factors : The three-dimensional arrangement of atoms is vital for selective binding to biological receptors and enzymes. jopir.in The size and shape of substituents on the imidazole ring can create steric hindrance or, conversely, form favorable interactions within a binding pocket, dictating the compound's potency and selectivity. jopir.innih.gov

Substitution Positions : The imidazole ring offers multiple sites for modification (N-1, C-2, C-4, and C-5), and the position of a substituent dramatically influences the compound's pharmacological profile. jopir.in N-1 substitutions often affect metabolic stability and pharmacokinetics, C-2 substitutions can influence receptor binding specificity, and modifications at C-4 and C-5 tend to impact lipophilicity and electronic properties. jopir.in

The imidazole nucleus is a versatile scaffold that allows for diverse functionalization, making it an attractive target for medicinal chemists aiming to develop novel drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov

Impact of the 2,6-Difluorophenyl Moiety on Biological Action

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com The 2,6-difluorophenyl group in 1-(2,6-Difluorophenyl)-1H-imidazole has a profound influence on the molecule's biological action due to the unique properties of the fluorine atom.

Fluorine is the most electronegative element and has a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom while significantly altering the electronic properties of the molecule. tandfonline.comnbinno.com Key impacts of the 2,6-difluorophenyl moiety include:

Modulation of Basicity : The two fluorine atoms are strong electron-withdrawing groups. Their presence on the phenyl ring ortho to the point of attachment significantly reduces the electron density of the aryl system. This inductive effect can influence the basicity (pKa) of the imidazole ring, affecting how the molecule interacts with biological targets at physiological pH. tandfonline.com

Enhanced Metabolic Stability : C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing hydrogen with fluorine, which forms a much stronger bond with carbon, can block this metabolic pathway. tandfonline.com This "metabolic switching" often leads to improved metabolic stability, a longer half-life, and enhanced bioavailability. researchgate.net

Increased Binding Affinity : Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with receptors. researchgate.net The electron-withdrawing nature of the fluorine atoms can create a dipole moment that enhances interactions with polar residues in a protein's active site. This can lead to increased binding affinity and potency. tandfonline.comresearchgate.net

Improved Membrane Permeation : The strategic addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. tandfonline.comresearchgate.net This is a critical factor for drugs targeting the central nervous system.

The 2,6-difluoro substitution pattern creates a specific conformational effect. The two ortho-fluorine atoms can restrict the rotation of the phenyl ring relative to the imidazole ring, locking the molecule into a preferred conformation. This conformational rigidity can be advantageous for binding to a specific receptor, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. acs.org

Rational Design Strategies Based on Imidazole Scaffold Derivatization

The imidazole ring is an excellent starting point for rational drug design due to its versatile chemistry and proven biological importance. jopir.inresearchgate.net Rational design strategies aim to systematically modify the imidazole scaffold to optimize its interaction with a specific biological target, thereby enhancing efficacy and reducing side effects.

Key strategies include:

Structure-Based Drug Design : This approach relies on knowledge of the three-dimensional structure of the target protein. Molecular docking simulations are used to predict how different imidazole derivatives will bind to the active site of a receptor or enzyme. nih.govnih.govmdpi.com This allows chemists to design molecules with improved shape and electrostatic complementarity to the target, leading to higher binding affinity and selectivity. acs.org

Pharmacophore Hybridization : This strategy involves combining the imidazole core with other known pharmacophores (structural units responsible for biological activity). For example, linking an imidazole to a triazole moiety has been used to create hybrid molecules with potent anticancer activity. nih.gov This approach aims to create dual-acting compounds or enhance the activity of the primary scaffold.

Bioisosteric Replacement : Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of imidazole derivatives, a phenyl group might be replaced with a pyridine (B92270) or thiophene (B33073) ring to fine-tune electronic properties and solubility. Similarly, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability and cell permeability.

In Silico ADME Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed imidazole derivatives. nih.govmdpi.com These predictions help prioritize which compounds to synthesize, saving time and resources by identifying molecules with potentially poor pharmacokinetic profiles early in the design process.

These rational design approaches have successfully led to the development of numerous imidazole-based drugs. nih.gov By leveraging computational chemistry and a deep understanding of SAR, scientists can efficiently explore the vast chemical space of imidazole derivatives to identify promising new therapeutic candidates. researchgate.netnih.gov

Positional Effects of Substitution on the Imidazole and Aryl Rings

Substitution on the Imidazole Ring:

The reactivity and importance of different positions on the imidazole ring vary. The C-2 position is the most acidic, while the C-5 position is highly reactive toward electrophilic substitution. nih.gov

C-2 Position : This position is often critical for receptor binding. jopir.in Substituents at C-2 can act as key hydrogen bond donors or acceptors, or fit into specific hydrophobic pockets within the target protein. Altering the group at this position can switch the compound's selectivity between different receptors. nih.gov

C-4 and C-5 Positions : Modifications at these positions are effective for modulating the molecule's electronic properties and lipophilicity. jopir.in For example, adding a methyl group at C-4 and a nitro group at C-2 has been shown to increase antibacterial activity. mdpi.com The steric bulk of substituents at these positions can also influence the orientation of the N-1 aryl group, further impacting biological activity.

Substitution on the Aryl Ring:

For N-1 aryl-substituted imidazoles, the substitution pattern on the aryl ring is equally important.

Ortho-Substitution (Positions 2 and 6) : As with the 2,6-difluorophenyl group, ortho-substituents can enforce a non-planar conformation between the aryl and imidazole rings. This steric effect can be crucial for activity by locking the molecule into a bioactive conformation. Electron-withdrawing groups in these positions can also significantly alter the electronic character of the molecule.

Meta-Substitution (Positions 3 and 5) : Substituents at the meta-positions have a primarily electronic effect on the molecule's properties, with less steric influence on the ring-ring conformation compared to ortho-substituents.

Para-Substitution (Position 4) : The para-position is often a key interaction point. A substituent here can extend into a deeper pocket of the binding site. Halogen substitutions, for instance, have been shown to enhance biological activity through increased electron-withdrawing effects and potential for halogen bonding. nih.gov

The interplay between the substitution patterns on both rings is a critical consideration in the design of potent and selective imidazole-based compounds.

Mechanistic Investigations at the Molecular Level

Ligand-Target Interactions: Binding Modes and Affinities

The primary molecular target of 1-(2,6-Difluorophenyl)-1H-imidazole, as part of the drug Navoximod, is the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The interaction between Navoximod and IDO1 has been characterized by strong binding affinity and potency.

Binding Affinity and Potency:

Navoximod demonstrates potent inhibition of the IDO1 pathway. In cell-free assays, it exhibits a high binding affinity with an inhibitor constant (Ki) of 7 nM. targetmol.comselleckchem.com Its potency in cellular-based assays is also significant, with an effective concentration (EC50) of 75 nM. targetmol.comselleckchem.com Further studies have confirmed its potency in cellular assays expressing human IDO1, showing an EC50 of 70 nM. bmj.com In a human mixed lymphocyte reaction (MLR) assay, which measures the restoration of T-cell proliferation suppressed by IDO1, Navoximod showed an EC50 of 90 nM. bmj.com

Binding Mode:

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| Ki | 7 nM | Cell-free | targetmol.comselleckchem.com |

| EC50 | 75 nM | Cell-based | targetmol.comselleckchem.com |

| EC50 (human IDO1 expressing cells) | 70 nM | Cellular | bmj.com |

| EC50 (human MLR) | 90 nM | Cellular | bmj.com |

Enzymatic Inhibition Kinetics and Characterization

The inhibitory activity of this compound, via Navoximod, has been well-characterized through kinetic studies, demonstrating its effective and selective inhibition of the IDO1 enzyme.

Inhibition Constants:

As previously mentioned, Navoximod is a potent inhibitor of IDO1 with a Ki of 7 nM. targetmol.comselleckchem.com Another study reported a Ki of 5.8 nM and an IC50 of 28 nM against the purified recombinant human IDO1 enzyme. bmj.com

Pharmacokinetics:

Clinical studies with Navoximod have provided insight into its kinetic profile in humans. In a Phase Ia study, Navoximod was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1 hour. nih.govelsevierpure.com It exhibited a half-life (t1/2) of about 11 hours, which supports twice-daily (BID) dosing. nih.govelsevierpure.com The pharmacokinetic profile was found to be linear, with exposure increasing proportionally with the dose. nih.govnih.gov

Pharmacodynamics:

The enzymatic inhibition by Navoximod leads to a measurable pharmacodynamic effect. Administration of Navoximod resulted in a transient decrease in plasma kynurenine (B1673888) levels, a downstream product of IDO1 activity, consistent with the drug's half-life. bmj.comnih.govelsevierpure.com This reduction in kynurenine confirms the in vivo inhibition of the IDO1 enzyme.

| Parameter | Value | System | Reference |

|---|---|---|---|

| Ki | 7 nM | Cell-free | targetmol.comselleckchem.com |

| Ki | 5.8 nM | Purified human IDO1 enzyme | bmj.com |

| IC50 | 28 nM | Purified human IDO1 enzyme | bmj.com |

| Tmax | ~1 hour | Human plasma | nih.govelsevierpure.com |

| Half-life (t1/2) | ~11 hours | Human plasma | nih.govelsevierpure.com |

Receptor Binding Studies

The primary focus of research on this compound, as the active core of Navoximod, has been its interaction with the enzyme IDO1. There is currently no significant publicly available data to suggest that this compound has been extensively profiled for off-target receptor binding or that it interacts with any specific receptors as a primary mechanism of action. Its biological effects are predominantly attributed to its potent and selective inhibition of the IDO1 enzyme.

Molecular Pathways Modulation

The inhibition of IDO1 by this compound (as Navoximod) directly modulates the kynurenine pathway of tryptophan metabolism, which has significant downstream effects on immune signaling pathways.

The Kynurenine Pathway:

IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. By inhibiting IDO1, Navoximod prevents the depletion of tryptophan and the accumulation of kynurenine in the local cellular environment. nih.gov

Immune Modulation:

The modulation of the kynurenine pathway has profound implications for the immune system. The depletion of tryptophan and the accumulation of kynurenine and its metabolites by IDO1-expressing cells, particularly tumor cells and antigen-presenting cells, leads to an immunosuppressive microenvironment. This is characterized by the suppression of effector T-cell proliferation and function, and the hyperactivation of regulatory T-cells (Tregs). nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in understanding the interactions between a ligand, such as 1-(2,6-difluorophenyl)-1H-imidazole, and a protein's active site. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar imidazole (B134444) derivatives provides valuable insights into its potential binding modes and protein targets.

For instance, studies on other imidazole-containing compounds have revealed their potential to inhibit various enzymes through specific interactions. In silico molecular docking of some imidazole derivatives has been performed to investigate their antimicrobial properties by targeting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). arabjchem.orgresearchgate.net These studies often show that the imidazole ring can participate in key interactions within the enzyme's active site.

Similarly, docking studies of imidazole derivatives against targets like the COX-2 enzyme have highlighted the importance of hydrogen bonds and hydrophobic interactions in ligand binding. jbiochemtech.com For example, interactions with amino acid residues such as Arginine (Arg) and Tyrosine (Tyr) are often observed. jbiochemtech.com Given the structural elements of this compound, it is plausible that the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the difluorophenyl group could engage in hydrophobic and halogen bonding interactions.

| Compound Type | Protein Target | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| Imidazole Derivatives | L-glutamine: D-fructose-6-phosphate amidotransferase | Not Specified | arabjchem.orgresearchgate.net |

| Imidazole Derivatives | COX-2 | Arg121, Tyr356 | jbiochemtech.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

In a typical 3D-QSAR study, the alignment of a set of molecules is crucial. nih.govderpharmachemica.com The models generated can indicate that steric and electrostatic fields play a significant role in modulating the biological activity. derpharmachemica.com For instance, a negative electrostatic potential might suggest that less electronegative substituents enhance activity, while certain steric bulk may be either favorable or unfavorable depending on the target. nih.gov

| Compound Series | Biological Activity | Key Findings/Descriptors | Reference |

|---|---|---|---|

| Anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives | Cytotoxicity | Electronic, hydrophobicity, and steric parameters are significant. | nih.gov |

| Substituted 1, 2, 4-triazole derivatives | Anticancer | Steric and electrostatic fields influence activity. | nih.gov |

| 6-(1-Benzyl-1H-pyrrol-2-yl)-2, 4-dioxo-5-hexenoic acid derivatives | HIV-1 integrase inhibition | Steric and electrostatic interactions are important for activity. | derpharmachemica.comresearchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are pivotal in understanding the intrinsic properties of a molecule like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orglibretexts.org The energy and localization of these orbitals are crucial for determining the chemical reactivity of a compound. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eu For imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. acadpubl.eu In the case of this compound, the difluorophenyl ring, with its electron-withdrawing fluorine atoms, would be expected to influence the energy and distribution of these frontier orbitals significantly.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and conjugative interactions within a molecule. acadpubl.eu It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stabilization of the molecule. acadpubl.eu

In imidazole systems, NBO analysis can reveal significant interactions involving the lone pair electrons on the nitrogen atoms and the π-orbitals of the aromatic rings. acadpubl.eu For this compound, NBO analysis would likely highlight charge delocalization from the imidazole ring to the difluorophenyl ring and vice versa, as well as the influence of the fluorine atoms on the electronic distribution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational changes and interactions of molecules over time. In the context of drug design and molecular modeling, MD simulations are often used to assess the stability of a ligand-protein complex obtained from molecular docking.

For example, MD simulations of ionic liquids containing imidazolium (B1220033) cations have been used to study the behavior of these systems at interfaces. rsc.org While not directly focused on a biological system, this research highlights the ability of MD to probe the dynamic interactions of imidazole-containing molecules. When applied to a ligand-protein complex, an MD simulation can confirm whether the key interactions observed in docking are maintained over a period of time, thus providing a more dynamic and realistic view of the binding event.

In silico Molecular Property Prediction

In silico molecular property prediction utilizes computational models to estimate a wide range of physicochemical and pharmacokinetic properties of a molecule based on its chemical structure. These predictions are crucial in the early stages of drug discovery and materials science for filtering and prioritizing compounds with favorable characteristics. For this compound, various molecular descriptors and properties have been computationally predicted to understand its behavior.

Detailed research findings from computational analyses provide a quantitative basis for assessing the molecule's potential. These studies often employ methods like Density Functional Theory (DFT) for electronic property calculations and quantitative structure-property relationship (QSPR) models for predicting physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below are data tables of predicted molecular properties for this compound.

Physicochemical Properties

This table presents the predicted values for key physicochemical descriptors of this compound. These parameters are fundamental in determining the compound's behavior in various chemical and biological environments.

| Property | Predicted Value |

| Molecular Formula | C₉H₆F₂N₂ |

| Molecular Weight | 180.16 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 28.8 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

Drug-Likeness Properties

The "Rule of Five," developed by Christopher A. Lipinski, is a rule of thumb to evaluate the drug-likeness of a chemical compound and its potential for oral absorption. The table below assesses this compound against these criteria.

| Lipinski's Rule of Five Parameter | Value | Compliance |

| Molecular Weight | 180.16 | Yes (< 500) |

| LogP | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

Predicted ADME Properties

This table summarizes the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for evaluating a compound's potential as a therapeutic agent.

| ADME Property | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

These in silico predictions offer a preliminary but valuable assessment of the molecular characteristics of this compound. The data suggests good oral bioavailability and central nervous system penetration, although potential inhibition of the CYP2C9 enzyme warrants consideration in further studies. It is important to note that these are theoretical predictions and require experimental validation to confirm their accuracy.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of new therapeutic agents often begins with the modification of a known chemical scaffold to improve its biological activity and specificity. For 1-(2,6-difluorophenyl)-1H-imidazole, future research will likely focus on the rational design and synthesis of analogues with enhanced specificity towards their intended molecular targets. A key strategy in this endeavor is the structure-guided fragment-based approach. nih.gov This method involves analyzing different parts of the lead molecule and systematically introducing modifications to optimize its interaction with the target protein.

One potential avenue for analogue design is the modification of the 2,6-difluorophenyl moiety. The fluorine atoms on this ring are known to form strong polarized carbon-fluorine bonds, which can participate in hydrogen bonding with biological targets. wikipedia.org The strategic placement of additional or alternative substituents on this ring could further enhance these interactions and, consequently, the compound's specificity.

Another area of focus will be the imidazole (B134444) ring itself. The imidazole core is a versatile structural element that can be readily functionalized. nih.gov The synthesis of novel derivatives could involve the introduction of various substituents at different positions on the imidazole ring to explore the structure-activity relationship and identify analogues with improved pharmacological profiles.

The synthesis of these next-generation analogues can be achieved through various established and emerging synthetic methodologies. One-pot synthesis protocols, for instance, offer an efficient and atom-economical approach to generating a library of diverse imidazole derivatives for biological screening. rsc.orgresearchgate.net

Exploration of Novel Molecular Targets and Polypharmacology

A significant trend in modern drug discovery is the concept of polypharmacology, which involves designing drugs that can interact with multiple targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The this compound scaffold, with its potential for diverse chemical modifications, is well-suited for the exploration of polypharmacology.

Future research should aim to identify novel molecular targets for this class of compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches. Identifying new targets will not only expand the potential therapeutic applications of this compound analogues but also provide valuable insights into their mechanism of action.

The idea of multi-target drugs has gained significant traction in recent years as a promising strategy for drug development. nih.gov By intentionally designing ligands to interact with multiple targets, researchers can potentially achieve synergistic effects and overcome the limitations of single-target therapies.

Development of Multitargeted Ligands

Building upon the principles of polypharmacology, a key future direction will be the deliberate design of multitargeted ligands based on the this compound framework. This involves creating single molecules that are engineered to bind to two or more distinct biological targets relevant to a specific disease.

The development of such ligands requires a deep understanding of the structural biology of the target proteins and the key pharmacophoric features of the imidazole scaffold. By integrating fragments known to bind to different targets into a single molecule, it may be possible to create novel therapeutics with unique pharmacological profiles. This approach has shown promise in various therapeutic areas, including oncology and infectious diseases. nih.gov

Advanced Computational Methodologies for Imidazole Research

Computational modeling and simulation have become indispensable tools in modern drug discovery. researchgate.net For the continued development of this compound and its analogues, advanced computational methodologies will play a crucial role.

Table 1: Advanced Computational Methodologies in Imidazole Research

| Methodology | Application in Imidazole Research |

| Molecular Docking | Predicts the binding orientation and affinity of imidazole derivatives to their target proteins. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex, providing insights into binding stability and conformational changes. |

| Quantum Mechanics (QM) Calculations | Elucidates the electronic properties of the imidazole scaffold and its interactions with the target, aiding in the design of more potent analogues. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new compounds. |

| ADMET Prediction | Computationally assesses the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize candidates for synthesis and testing. researchgate.net |

These computational approaches can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries, optimizing lead compounds, and predicting their pharmacokinetic and toxicological properties. researchgate.netresearchgate.net The integration of computational and experimental approaches will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

(Basic) What are the recommended synthetic pathways for preparing 1-(2,6-Difluorophenyl)-1H-imidazole in laboratory settings?

Methodological Answer:

A common approach involves nucleophilic substitution reactions, where 2,6-difluorophenyl halides react with imidazole under basic conditions. For example, substituting a halogen atom (e.g., Cl) on the aryl ring with the imidazole nitrogen can yield the target compound. Optimization may require catalysts like copper(I) iodide or palladium complexes to enhance coupling efficiency. Alternative routes include condensation reactions using aryl aldehydes and ammonia derivatives. Researchers should monitor reaction progress via TLC or HPLC and purify products using column chromatography .

(Basic) How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra to confirm aromatic proton environments (e.g., fluorine-induced splitting patterns in the 2,6-difluorophenyl group) and imidazole ring protons.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify characteristic N-H stretching (~3100 cm) and C-F vibrations (~1200 cm).

Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

(Advanced) How does X-ray crystallography elucidate the structural and electronic properties of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles critical for understanding steric and electronic effects. For example:

- Crystal System : Monoclinic (e.g., space group ) with unit cell parameters .

- Key Angles : Fluorine substituents influence aryl-imidazole torsion angles (~120–122°), affecting molecular planarity and π-π stacking.

Use software like SHELXL for refinement and Mercury for visualization. Database surveys (e.g., Cambridge Structural Database) help identify structural analogs .

(Advanced) What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with active-site residues (e.g., Met793).

- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5–3.5), bioavailability (≥0.55), and toxicity (e.g., hepatotoxicity via ProTox-II).

Validate computational results with in vitro assays (e.g., cytotoxicity against cancer cell lines) .

(Basic) How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.

- Temperature : Reactions at 80–100°C balance kinetics and side-product formation.

Monitor by HPLC and isolate via recrystallization (e.g., ethanol/water mixtures) for ≥95% purity .

(Advanced) How do substituent variations on the imidazole ring affect physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF) : Increase LogP (hydrophobicity) and reduce solubility.

- Bulky Substituents (e.g., -Ph) : Steric hindrance alters crystal packing (e.g., reduced melting points).

Compare analogs using QSAR models and crystallographic data (e.g., substituent effects on dihedral angles) .

(Advanced) What strategies resolve discrepancies between computational and experimental bioactivity data?

Methodological Answer:

- Parameter Calibration : Adjust docking scoring functions (e.g., Vina vs. Glide) to align with experimental IC values.

- Solvent Effects : Include explicit solvent molecules (e.g., water) in MD simulations to mimic in vitro conditions.

- Protonation States : Verify ligand protonation at physiological pH using tools like MarvinSketch.

Reconcile ADMET predictions with in vivo pharmacokinetic studies .

(Basic) What are the key steps in characterizing thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset ~250°C).

- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., 178–182°C) and phase transitions.

Correlate stability with substituent electronegativity (e.g., fluorine enhances thermal resistance) .

(Advanced) How does fluorine substitution influence electronic properties?

Methodological Answer:

- Electrostatic Potential Maps : Fluorine’s electronegativity increases aryl ring electron deficiency, altering HOMO-LUMO gaps (~4.5 eV via DFT).

- NMR Chemical Shifts : NMR shows distinct peaks for para/meta fluorines (~-110 to -120 ppm).

Compare with non-fluorinated analogs using cyclic voltammetry to assess redox behavior .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential volatile byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Refer to SDS sheets for toxicity data (e.g., LD > 500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.